4-氯-7,8-二氟喹啉-3-羧酸乙酯

描述

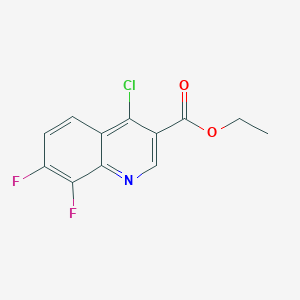

Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

科学研究应用

Medicinal Chemistry

Antibacterial and Antiviral Properties

Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate is synthesized as a building block for potential antibacterial and antiviral agents. The incorporation of fluorine atoms enhances the compound's biological activity and stability, making it a valuable candidate in drug development. Research indicates that quinoline derivatives can interfere with bacterial DNA synthesis or inhibit specific enzymes critical for bacterial survival.

Case Study: Anticancer Activity

In studies evaluating the cytotoxic effects of various quinoline derivatives, ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate demonstrated selective cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death. This suggests its potential role as an anticancer agent.

Biological Studies

Enzyme Inhibition Research

The compound is utilized in biological studies to explore its mechanism of action through enzyme inhibition. The presence of fluorine enhances its ability to bind to molecular targets such as enzymes or receptors, potentially leading to significant biological effects.

Antileishmanial Activity

Research has indicated that ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate exhibits antileishmanial properties against Leishmania donovani. The compound showed moderate to high efficacy in inhibiting the growth of this pathogen, highlighting its potential in treating leishmaniasis.

Material Science

Development of Advanced Materials

In materials science, ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate is explored for its application in developing liquid crystals and other advanced materials. The unique properties imparted by the fluorinated structure make it suitable for various applications in electronic devices and sensors.

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Interferes with bacterial DNA synthesis; inhibits crucial enzymes | |

| Antiviral | Potential to inhibit viral replication mechanisms | |

| Cytotoxicity | Induces apoptosis in cancer cell lines; activates caspase pathways | |

| Antileishmanial | Moderate to high efficacy against Leishmania donovani |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors, followed by halogenation and esterification reactions. One common method includes the use of fluorinated anilines and three-carbon reagents, which undergo cyclization to form the quinoline core. Subsequent halogenation introduces the chlorine and fluorine atoms at specific positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles, leading to the formation of new derivatives.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.

Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly employed under mild conditions.

Major Products:

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Cross-Coupling Reactions: Biaryl and other complex structures.

作用机制

The mechanism of action of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This can result in antibacterial, antiviral, or anticancer effects .

相似化合物的比较

- Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

- 4-Chloro-7,8-difluoroquinoline

- 4,7-Dichloroquinoline

Comparison: Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms at specific positions enhances its reactivity and biological activity compared to other quinoline derivatives .

生物活性

Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its promising biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, applications in various fields, and comparative analysis with related compounds.

Chemical Structure and Properties

Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate has the molecular formula and a molecular weight of approximately 271.65 g/mol. The compound features a bicyclic structure characteristic of quinolines, with chlorine and fluorine substituents that enhance its chemical reactivity and potential biological activity.

The biological activity of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms increases the compound's binding affinity and stability, making it a potent inhibitor or modulator of various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, which can lead to therapeutic effects against conditions such as cancer or infections.

- Receptor Modulation : It may interact with specific receptors that play roles in cellular signaling pathways.

Biological Activities

Research indicates that ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate exhibits various biological activities:

- Anticancer Activity : Similar quinoline derivatives have shown potential in inhibiting cancer cell proliferation. The specific mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. The halogen substituents contribute to enhanced lipophilicity, allowing better penetration through microbial membranes .

- Anti-inflammatory Effects : There is emerging evidence suggesting the compound's potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-chloroquinoline-3-carboxylate | Contains a chloro group | Lacks fluorine substituents |

| 7-Fluoroquinoline-3-carboxylic acid | Contains a fluoro group | Does not have chlorine substituents |

| 4-Chloro-7-methoxyquinoline | Contains methoxy instead of fluoro | Different substituent influences reactivity |

| Ethyl 6-fluorochinolin-4-carboxylate | Fluorine at position 6 | Positioning of substituents alters properties |

The combination of both chlorine and difluorine substituents in ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate enhances its biological activity compared to other derivatives lacking these specific halogenations.

Case Studies and Research Findings

Several studies have explored the biological activities of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate:

- Antileishmanial Activity : A study demonstrated that quinoline derivatives exhibit moderate to strong antileishmanial activity against Leishmania donovani. This suggests potential for further development as therapeutic agents against parasitic infections .

- Synthesis and Evaluation : Research focused on synthesizing various derivatives of quinolines has shown that modifications to the structure can lead to enhanced biological efficacy. Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate serves as a versatile building block for developing new inhibitors targeting specific disease pathways .

属性

IUPAC Name |

ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-11-6(9(7)13)3-4-8(14)10(11)15/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKVYBOEHDTOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594423 | |

| Record name | Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318685-51-7 | |

| Record name | Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。